molecular formula C8H16ClNO3 B1435439 Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride CAS No. 134020-71-6

Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride

Cat. No. B1435439
CAS RN: 134020-71-6
M. Wt: 209.67 g/mol
InChI Key: IYOLZNNFGSRPHX-UHFFFAOYSA-N
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Description

Dimethylaminoethyl chloride hydrochloride is a compound that has been mentioned in the context of synthetic processes . It’s used as a raw material in certain reactions . Another compound, 4-Dimethylaminopyridine (DMAP), is a derivative of pyridine and is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .


Synthesis Analysis

The synthesis of 2-dimethylaminoethyl chloride hydrochloride involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride . The product does not need to be recrystallized, and the reactions are mild and convenient to operate .


Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .

Scientific Research Applications

1. Synthesis of Pyran and Pyridine Derivatives Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride has been used in the synthesis of various organic compounds. For instance, it reacts with diethyl oxalate to form diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, a precursor for pyran and pyridine derivatives (Obydennov et al., 2013).

2. Photoreactions and Polymer Formation Photoreactions of this compound have been studied, demonstrating interesting chemical behaviors. For instance, 2-(dimethylamino)ethyl 4-phenyl-3-oxobutanoate undergoes photocyclization, leading to polymers or azalactones under specific conditions (Hasegawa et al., 1990).

3. Catalytic Synthesis in Green Chemistry This compound is also used in green chemistry applications, such as in boric acid-catalyzed reactions for synthesizing isoxazolones in aqueous media (Kiyani & Ghorbani, 2015).

4. Pharmaceutical Research In pharmaceutical research, it's used as an agonist in the study of the urotensin-II receptor, which can lead to potential drug developments (Croston et al., 2002).

5. Heterocyclic Compounds Synthesis Its reactivity has been explored in the synthesis of various heterocyclic compounds, serving as a building block in organic chemistry (Plescia et al., 1982).

Mechanism of Action

DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Safety and Hazards

Dimethylaminoethyl chloride hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, causes skin irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

ethyl 4-(dimethylamino)-3-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-4-12-8(11)5-7(10)6-9(2)3;/h4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOLZNNFGSRPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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